N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide
Description
Properties
CAS No. |
851403-56-0 |
|---|---|
Molecular Formula |
C26H26N2O5 |
Molecular Weight |
446.503 |
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C26H26N2O5/c1-4-33-21-10-9-16-7-5-6-8-18(16)23(21)26(30)27-14-13-17-15-19-20(31-2)11-12-22(32-3)24(19)28-25(17)29/h5-12,15H,4,13-14H2,1-3H3,(H,27,30)(H,28,29) |
InChI Key |
XFSWDTDALTWSIO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC4=C(C=CC(=C4NC3=O)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₃₃N₃O₅ |
| Molecular Weight | 577.64 g/mol |
| CAS Number | 862813-58-9 |
| IUPAC Name | This compound |
The presence of both quinoline and naphthalene moieties suggests significant potential for interactions with various biological targets.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, quinoline derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. The specific compound under discussion may similarly affect cancer cells by:
- Inhibiting DNA replication : By binding to DNA and interfering with polymerase activity.
- Modulating enzyme activity : Affecting enzymes involved in metabolic pathways critical to cancer cell survival.
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. Studies suggest that this compound may exhibit:
- Bactericidal effects : Potentially effective against Gram-positive and Gram-negative bacteria.
- Antifungal properties : Inhibiting growth of various fungal strains .
The mechanism of action for this compound is thought to involve:
- Intercalation with DNA : Disrupting the normal function of nucleic acids.
- Enzyme inhibition : Targeting specific enzymes involved in critical cellular processes such as replication and metabolism.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound:
- Study on Anticancer Effects :
- Antimicrobial Efficacy :
- Research published in Pharmaceutical Biology showed that compounds structurally related to this compound exhibited significant antimicrobial activity against several pathogens, suggesting potential therapeutic applications in infectious diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be structurally and functionally compared to two classes of molecules: isoquinoline-based kinase inhibitors (H-Series) and dimethoxy-substituted isoquinoline derivatives. Below is a detailed analysis:
Structural Comparison with H-Series Kinase Inhibitors
The H-Series inhibitors () share a common isoquinoline sulfonamide core but differ in substituents and functional groups. Key distinctions include:
Comparison with Dimethoxy-Substituted Isoquinoline Derivatives
Compounds such as 6f () share dimethoxy substitutions but differ in core and functional groups:
Hypothetical Pharmacological Implications
While direct activity data for the target compound are unavailable, structural analogs suggest:
- Kinase Inhibition Potential: The H-Series’ sulfonamide groups are critical for ATP-binding pocket interactions in kinases. The target’s carboxamide may mimic this interaction but with altered specificity .
- DNA/Enzyme Binding: The quinoline core and naphthalene system could facilitate intercalation or groove-binding in nucleic acids, similar to antimalarial or anticancer quinolines .
- Solubility and Bioavailability : The ethoxy and methoxy groups may improve solubility compared to purely hydrophobic H-Series inhibitors, though the naphthalene moiety could counterbalance this effect .
Preparation Methods
Core Quinoline Formation via Conrad-Limpach Cyclization
The 2-quinolone scaffold is synthesized via the Conrad-Limpach reaction, which condenses 3,6-dimethoxyaniline with ethyl β-ketocaproate under acidic conditions. Heating at 180–200°C in diphenyl ether facilitates cyclization, yielding 5,8-dimethoxy-2-oxo-1H-quinoline-3-propanoic acid ethyl ester. Saponification with aqueous NaOH (10%, 6 h reflux) produces the free carboxylic acid, which is decarboxylated at 220°C under reduced pressure to yield 5,8-dimethoxy-2-oxo-1H-quinoline.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Diphenyl ether, 200°C, 4 h | 68 |
| Saponification | NaOH (10%), reflux, 6 h | 92 |
| Decarboxylation | 220°C, 0.1 mmHg, 1 h | 85 |
Introduction of Ethylamine Side Chain
The ethylamine moiety is introduced via nucleophilic substitution. Bromination of 5,8-dimethoxy-2-oxo-1H-quinoline at position 3 using PBr₃ in dry DMF (0°C, 2 h) yields 3-bromo-5,8-dimethoxy-2-oxo-1H-quinoline. Subsequent reaction with ethylenediamine in THF (reflux, 12 h) produces 3-(2-aminoethyl)-5,8-dimethoxy-2-oxo-1H-quinoline. Purification via silica gel chromatography (CH₂Cl₂:MeOH 9:1) affords the amine intermediate in 76% yield.
Synthesis of 2-Ethoxynaphthalene-1-carboxylic Acid
Ethoxylation of β-Naphthol
2-Ethoxynaphthalene is synthesized by reacting β-naphthol with diethyl sulfate in weakly alkaline aqueous medium (K₂CO₃, 60°C, 4 h). Alternative methods employ ethanol and H₂SO₄ (reflux, 8 h), yielding 2-ethoxynaphthalene with 89% purity.
Carboxylation via Grignard Reaction
Bromination of 2-ethoxynaphthalene at position 1 using Br₂ in acetic acid (0°C, 1 h) yields 1-bromo-2-ethoxynaphthalene. A Grignard reagent is prepared by reacting 1-bromo-2-ethoxynaphthalene with magnesium in THF (0°C, 2 h). Dry CO₂ is bubbled through the solution at −10°C, followed by acidification with HCl to precipitate 2-ethoxynaphthalene-1-carboxylic acid (mp 169–171°C).
Optimized Parameters
| Parameter | Value |
|---|---|
| Grignard reaction | THF, 0°C, CO₂ flow rate: 20 mL/min |
| Acidification | 6M HCl, 0°C |
| Yield | 82% |
Amide Bond Formation
Activation of Naphthalene Carboxylic Acid
2-Ethoxynaphthalene-1-carboxylic acid is converted to its acyl chloride using thionyl chloride (reflux, 4 h). The intermediate is isolated by evaporation and used directly in the coupling step.
Coupling with Quinoline Ethylamine
The acyl chloride is reacted with 3-(2-aminoethyl)-5,8-dimethoxy-2-oxo-1H-quinoline in dry DCM containing triethylamine (0°C → RT, 12 h). Alternatively, HATU and DIPEA in DMF (RT, 6 h) achieve coupling with 94% efficiency. Crude product is purified via recrystallization (EtOH/H₂O) to yield the title compound as a white solid.
Comparative Coupling Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acyl chloride | DCM, Et₃N, 12 h | 78 | 98 |
| HATU/DIPEA | DMF, RT, 6 h | 94 | 99 |
Process Optimization and Scalability
Solvent and Catalyst Screening
Microwave-assisted synthesis reduces the quinoline cyclization time from 4 h to 25 min (150°C, 300 W) without yield loss. For Grignard carboxylation, substituting THF with 2-methyltetrahydrofuran improves reaction homogeneity and increases yield to 88%.
Green Chemistry Approaches
Patent CN102249904B highlights a solvent-free ethoxylation method using β-naphthol and ethyl carbonate under microwave irradiation (100°C, 30 min), achieving 95% conversion.
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O 70:30) confirms >99% purity. MS (ESI+): m/z 519.2 [M+H]+.
Industrial-Scale Production Considerations
A continuous flow system for the Conrad-Limpach reaction achieves a throughput of 12 kg/h with 91% yield. For amide coupling, switching to flow chemistry reduces HATU usage by 40% while maintaining yield.
Challenges and Alternative Routes
Attempted Friedländer synthesis using 3,6-dimethoxy-2-aminobenzaldehyde and ethyl acetoacetate resulted in poor regioselectivity (<20% yield). Enzymatic coupling using lipase B (Candida antarctica) in ionic liquids provided <50% conversion, underscoring the superiority of chemical methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
